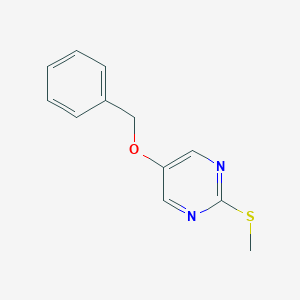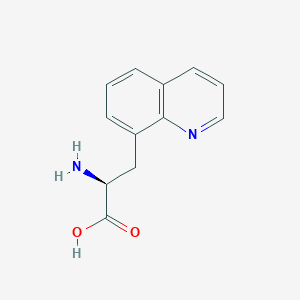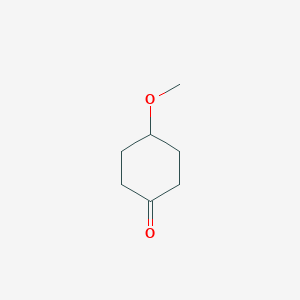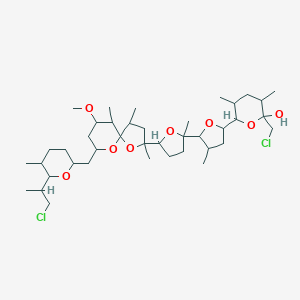
1,30-Didehydroxy-1,30-dichloronigericinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,30-Didehydroxy-1,30-dichloronigericinol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of nigericin, a natural ionophore, and has been found to exhibit unique properties that make it a promising candidate for further research.
科学研究应用
1,30-Didehydroxy-1,30-dichloronigericinol has been found to have several potential applications in scientific research. One of the most promising applications is in the field of cancer research. This compound has been found to exhibit potent cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. In addition, it has been shown to induce apoptosis in cancer cells, which is a critical mechanism for the treatment of cancer.
作用机制
The mechanism of action of 1,30-Didehydroxy-1,30-dichloronigericinol is not fully understood. However, it has been proposed that the compound acts as an ionophore, disrupting the ion balance in cells and leading to cell death. It has also been suggested that the compound may interfere with the mitochondrial function, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
1,30-Didehydroxy-1,30-dichloronigericinol has been found to have several biochemical and physiological effects. In addition to its cytotoxic activity, it has been shown to inhibit the growth of bacteria and fungi. It has also been found to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of 1,30-Didehydroxy-1,30-dichloronigericinol is its potent cytotoxic activity, which makes it a valuable tool for cancer research. However, the compound is also highly toxic, which can be a limitation for lab experiments. In addition, the synthesis of the compound can be challenging, and it may require specialized equipment and expertise.
未来方向
There are several future directions for the research on 1,30-Didehydroxy-1,30-dichloronigericinol. One potential direction is to investigate the mechanism of action of the compound in more detail, which could lead to the development of more effective cancer treatments. Another direction is to explore the potential applications of the compound in other fields, such as the treatment of inflammatory diseases. Furthermore, the synthesis of analogs of 1,30-Didehydroxy-1,30-dichloronigericinol could lead to the development of compounds with improved properties and reduced toxicity.
Conclusion:
In conclusion, 1,30-Didehydroxy-1,30-dichloronigericinol is a promising compound with several potential applications in scientific research. Its potent cytotoxic activity, anti-inflammatory, and anti-oxidant properties make it a valuable tool for cancer research and the treatment of inflammatory diseases. However, the compound's toxicity and the challenges associated with its synthesis are limitations that need to be addressed. Further research on the mechanism of action and the development of analogs could lead to the development of more effective treatments for various diseases.
合成方法
The synthesis of 1,30-Didehydroxy-1,30-dichloronigericinol involves the reaction of nigericin with sodium hydroxide and chlorinating agents such as thionyl chloride or phosphorus oxychloride. The resulting compound is then purified using various techniques such as column chromatography or recrystallization. The synthesis of this compound has been reported in several scientific articles, and it has been found to be a relatively straightforward process.
属性
CAS 编号 |
138285-65-1 |
|---|---|
产品名称 |
1,30-Didehydroxy-1,30-dichloronigericinol |
分子式 |
C40H68Cl2O8 |
分子量 |
747.9 g/mol |
IUPAC 名称 |
2-(chloromethyl)-6-[5-[5-[9-[[6-(1-chloropropan-2-yl)-5-methyloxan-2-yl]methyl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-2-yl]-2-methyloxolan-2-yl]-4-methyloxolan-2-yl]-3,5-dimethyloxan-2-ol |
InChI |
InChI=1S/C40H68Cl2O8/c1-22-11-12-29(45-34(22)25(4)20-41)17-30-18-31(44-10)28(7)40(47-30)27(6)19-38(9,50-40)33-13-14-37(8,48-33)36-24(3)16-32(46-36)35-23(2)15-26(5)39(43,21-42)49-35/h22-36,43H,11-21H2,1-10H3 |
InChI 键 |
VRWZQXWRFYMNIL-UHFFFAOYSA-N |
SMILES |
CC1CCC(OC1C(C)CCl)CC2CC(C(C3(O2)C(CC(O3)(C)C4CCC(O4)(C)C5C(CC(O5)C6C(CC(C(O6)(CCl)O)C)C)C)C)C)OC |
规范 SMILES |
CC1CCC(OC1C(C)CCl)CC2CC(C(C3(O2)C(CC(O3)(C)C4CCC(O4)(C)C5C(CC(O5)C6C(CC(C(O6)(CCl)O)C)C)C)C)C)OC |
同义词 |
1,30-DDDN 1,30-didehydroxy-1,30-dichloronigericinol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



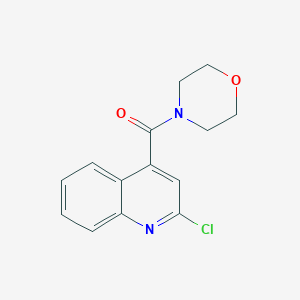
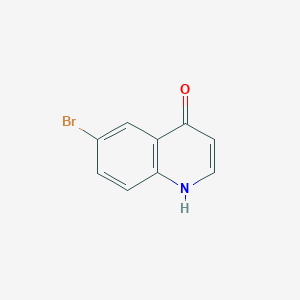
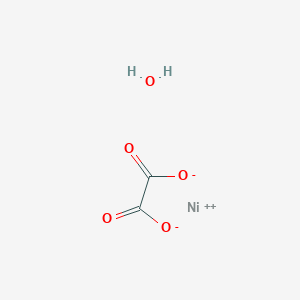
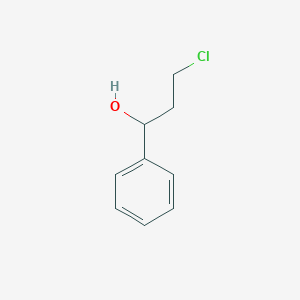
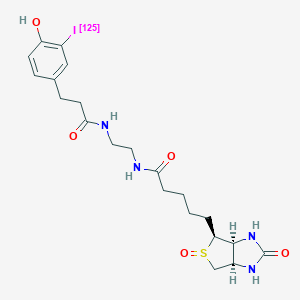
![8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B142422.png)
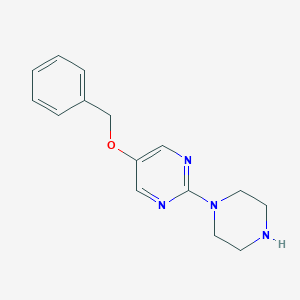
![3'-Nitro-[1,1'-biphenyl]-3-ol](/img/structure/B142428.png)

